silane CAS No. 663619-78-1](/img/structure/B12545942.png)
[3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is a complex organosilicon compound that features a unique combination of boron, silicon, and aromatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane typically involves the coupling of a boronic acid derivative with a cyclopentadienylsilane precursor. The reaction is often catalyzed by transition metals such as palladium or copper under mild conditions. For example, a common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid derivative reacts with a halogenated cyclopentadienylsilane in the presence of a base and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.
Reduction: Reduction reactions can convert the boronic ester to boranes or the silicon moiety to silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is used as a building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of certain compounds, making them more effective as therapeutic agents. Additionally, the silicon moiety can improve the stability and bioavailability of these drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The silicon moiety can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 5-(2,4-Difluorobenzylidene)-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is unique due to its combination of boron and silicon atoms within a single molecule. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
663619-78-1 |
|---|---|
Molekularformel |
C14H17BO2Si |
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
[3-(1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H17BO2Si/c1-18(2,3)12-9-8-11(10-12)15-16-13-6-4-5-7-14(13)17-15/h4-10,12H,1-3H3 |
InChI-Schlüssel |
MALJCDHPOCNZMY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C3=CC(C=C3)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



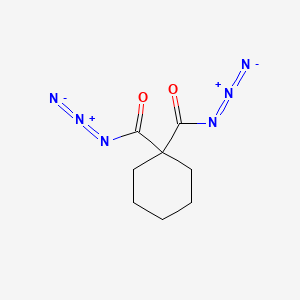
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)

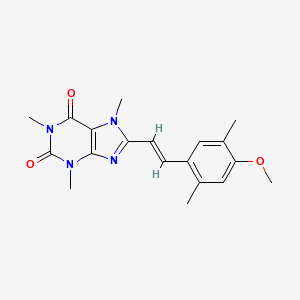
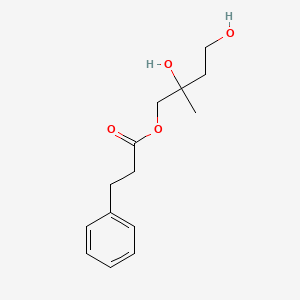

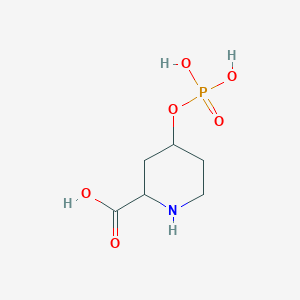
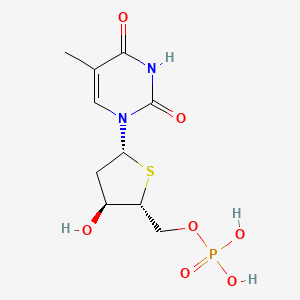
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
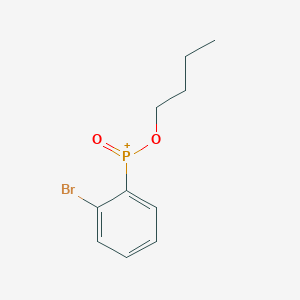
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

